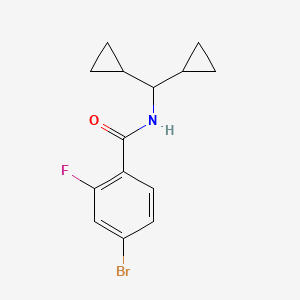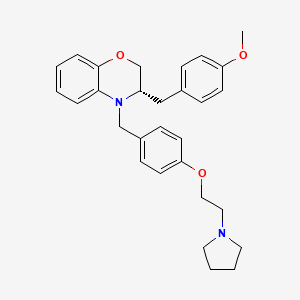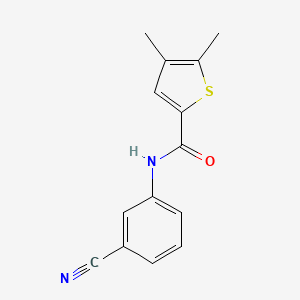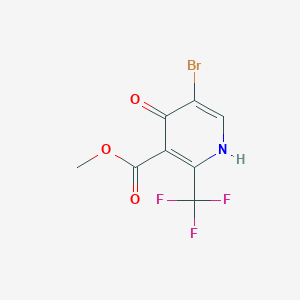
2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide is a fluorinated organic compound that features a trifluoroacetamide group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CF3COCl+C5H12N2→CF3CON(C5H11N)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetamide group to a primary amine.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s fluorinated nature makes it useful in the development of materials with unique properties, such as hydrophobic coatings.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 2,2,2-Trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of both a trifluoroacetamide group and a piperazine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and material science.
特性
分子式 |
C7H12F3N3O |
|---|---|
分子量 |
211.19 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C7H12F3N3O/c1-12-2-4-13(5-3-12)11-6(14)7(8,9)10/h2-5H2,1H3,(H,11,14) |
InChIキー |
IGGLGLOTJMQSMY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


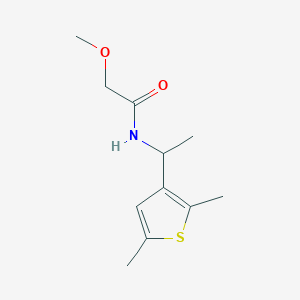

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
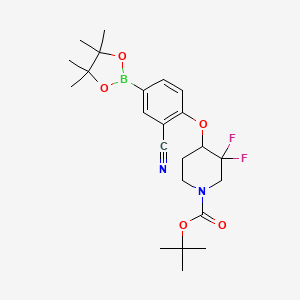

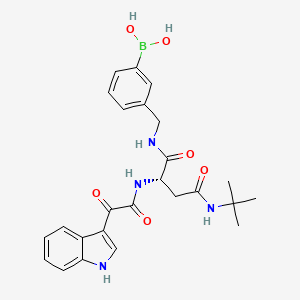
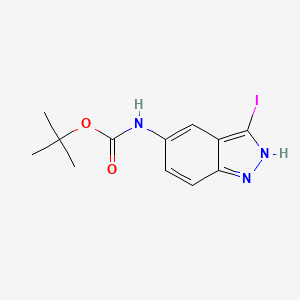

![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
